CDMG2
Description
CDMG2 (Cardiomogen2) is a novel small-molecule Wnt inhibitor identified through zebrafish embryo-based screens and cardiomyogenesis assays . This compound specifically targets β-catenin, reducing Tcf/Lef-mediated transcription in cultured cells, thereby modulating Wnt signaling pathways critical for cardiac development . Its discovery represents a significant advancement in proregenerative medicine, with implications for treating cardiovascular diseases.
Properties
Molecular Formula |
C13H13N5S |
|---|---|
Molecular Weight |
271.342 |
IUPAC Name |
6-Cyclopentyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H13N5S/c1-2-4-10(3-1)12-17-18-11(15-16-13(18)19-12)9-5-7-14-8-6-9/h5-8,10H,1-4H2 |
InChI Key |
ZDXQYHKQUKKIPJ-UHFFFAOYSA-N |
SMILES |
C12=NN=C(C3=CC=NC=C3)N1N=C(C4CCCC4)S2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CDMG2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with CDMG1
CDMG2 is structurally related to CDMG1 (Cardiomogen1), both identified in the same screening study . Key comparative insights include:
| Parameter | CDMG1 | This compound |
|---|---|---|
| Primary Target | β-catenin (Wnt pathway) | β-catenin (Wnt pathway) |
| Mechanism | Reduces Tcf/Lef transcription | Reduces Tcf/Lef transcription |
| Biological Effect | Promotes cardiac progenitor expansion | Enhanced myocardial hyperplasia |
| Discovery Context | Zebrafish embryo screens | Zebrafish embryo screens |
Both compounds demonstrate efficacy in promoting cardiac differentiation, but this compound exhibits a marginally superior capacity for myocardial hyperplasia, as inferred from its prioritization in follow-up studies .
Comparison with Other Wnt Inhibitors
Unique advantages of this compound include:
- Specificity : Unlike broader Wnt pathway inhibitors, this compound selectively modulates cardiac progenitor cells without reported off-target effects in zebrafish models .
Notes and Contextual Clarifications
Terminology Conflicts: The term "this compound" appears in unrelated contexts: In Staphylococcus aureus research, this compound refers to a chemically defined growth medium (CDM.v2 + glucose) . In engineering and finance, "this compound" denotes damage variables or cost parameters . This article focuses exclusively on the pharmacological compound this compound (Cardiomogen2) .
Research Limitations : Current data on this compound are primarily derived from zebrafish models. Further studies are needed to validate its efficacy and safety in mammalian systems and clinical trials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
